
rac Secoisolariciresinol Diglucoside-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac Secoisolariciresinol Diglucoside-d4: is a deuterated form of secoisolariciresinol diglucoside, a lignan found predominantly in flaxseed. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and estrogenic activities. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolism of secoisolariciresinol diglucoside.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of rac Secoisolariciresinol Diglucoside-d4 involves the deuteration of secoisolariciresinol diglucoside. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The synthetic route may involve multiple steps, including protection and deprotection of functional groups, glycosylation, and purification processes.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of secoisolariciresinol diglucoside from flaxseed followed by deuteration. The extraction process involves the use of solvents such as ethanol or methanol, followed by purification using chromatography techniques. The deuteration process is then carried out using deuterated reagents under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: rac Secoisolariciresinol Diglucoside-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents to replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups .
Applications De Recherche Scientifique
rac Secoisolariciresinol Diglucoside-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying the metabolism and pharmacokinetics of secoisolariciresinol diglucoside.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties in various biological systems.
Medicine: Explored for its potential therapeutic effects in conditions such as cardiovascular diseases, diabetes, and cancer.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health-promoting properties .
Mécanisme D'action
The mechanism of action of rac Secoisolariciresinol Diglucoside-d4 involves its conversion to enterolignans, such as enterodiol and enterolactone, by gut microbiota. These enterolignans exhibit various biological activities, including:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Estrogenic Activity: Binding to estrogen receptors and modulating estrogen-dependent pathways.
Neuroprotective Effects: Protecting against neuroinflammation and cognitive impairment by modulating gut microbiota metabolism and signaling pathways such as GPER/CREB/BDNF .
Comparaison Avec Des Composés Similaires
rac Secoisolariciresinol Diglucoside-d4 can be compared with other lignans and their derivatives, such as:
Secoisolariciresinol Diglucoside: The non-deuterated form, which has similar biological activities but different pharmacokinetic properties.
Enterodiol and Enterolactone: Metabolites of secoisolariciresinol diglucoside with potent biological activities.
Matairesinol and Pinoresinol: Other lignans with similar antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its deuterated nature, which allows for more precise studies of its metabolism and pharmacokinetics in scientific research .
Propriétés
Formule moléculaire |
C32H46O16 |
|---|---|
Poids moléculaire |
690.7 g/mol |
Nom IUPAC |
(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-[(2S,3S)-1,1,4,4-tetradeuterio-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C32H46O16/c1-43-21-9-15(3-5-19(21)35)7-17(13-45-31-29(41)27(39)25(37)23(11-33)47-31)18(8-16-4-6-20(36)22(10-16)44-2)14-46-32-30(42)28(40)26(38)24(12-34)48-32/h3-6,9-10,17-18,23-42H,7-8,11-14H2,1-2H3/t17-,18-,23-,24+,25-,26+,27+,28-,29-,30+,31-,32+/m1/s1/i13D2,14D2 |
Clé InChI |
SBVBJPHMDABKJV-HPRXPJMKSA-N |
SMILES isomérique |
[2H]C([2H])([C@@H](CC1=CC(=C(C=C1)O)OC)[C@H](CC2=CC(=C(C=C2)O)OC)C([2H])([2H])O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)CC(COC2C(C(C(C(O2)CO)O)O)O)C(CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Butoxyphenyl)methylamino]propan-1-ol](/img/structure/B13844321.png)
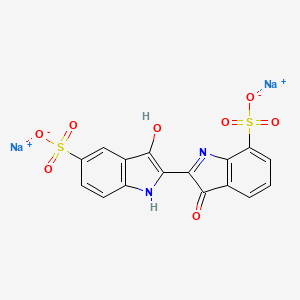
![1-(9H-carbazol-1-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-methylamino]propan-2-ol](/img/structure/B13844329.png)
![4-amino-N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13844349.png)
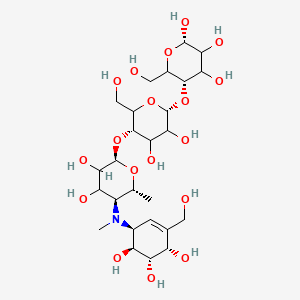
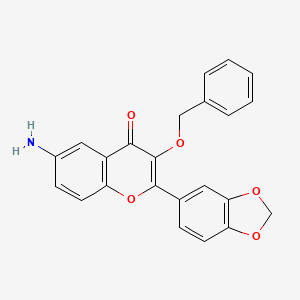
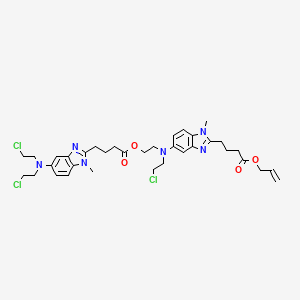
![[[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester](/img/structure/B13844372.png)

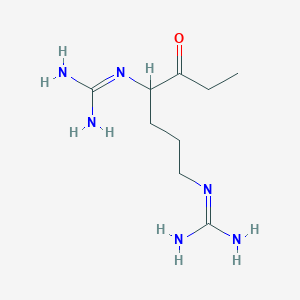
![4-[2-(4-Methoxyphenyl)ethoxy]benzaldehyde](/img/structure/B13844387.png)
![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13844388.png)
![1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylic acid](/img/structure/B13844391.png)

